molecular formula C19H38 B14251595 4-Methyloctadec-3-ene CAS No. 495397-60-9

4-Methyloctadec-3-ene

Cat. No.: B14251595
CAS No.: 495397-60-9
M. Wt: 266.5 g/mol
InChI Key: OKFARPKORSESQZ-UHFFFAOYSA-N
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Description

4-Methyloctadec-3-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond between the third and fourth carbon atoms and a methyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloctadec-3-ene can be achieved through several methods. One common approach involves the reduction of 4-methyloctadec-3-yne using hydrogen in the presence of a palladium catalyst. Another method includes the use of Grignard reagents, where 4-methyl-1-bromooctadecane is reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with a suitable electrophile to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyloctadec-3-ene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: It can undergo substitution reactions where the double bond is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyloctadec-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyloctadec-3-ene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular signaling and metabolic processes. The double bond in its structure allows it to participate in addition reactions, forming new compounds that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloctadec-7-ene
  • 14-Methyloctadec-1-ene
  • 6-Methyloctadec-2-one

Comparison

4-Methyloctadec-3-ene is unique due to the position of its double bond and methyl group, which confer distinct reactivity and physical properties. Compared to 2-Methyloctadec-7-ene and 14-Methyloctadec-1-ene, it has different steric and electronic effects, influencing its behavior in chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

495397-60-9

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

4-methyloctadec-3-ene

InChI

InChI=1S/C19H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h17H,4-16,18H2,1-3H3

InChI Key

OKFARPKORSESQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=CCC)C

Origin of Product

United States

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